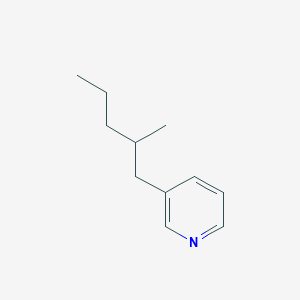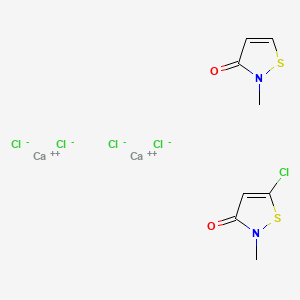
Calcium, dichloro(5-chloro-2-methyl-3(2H)-isothiazolone-O)-, mixt. with dichloro(2-methyl-3(2H)-isothiazolone-O)calcium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicalcium; 5-chloro-2-methyl-1,2-thiazol-3-one; 2-methyl-1,2-thiazol-3-one; tetrachloride is a complex chemical compound with the molecular formula C8H9Ca2Cl5N2O2S2 and a molecular weight of 486.72
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dicalcium; 5-chloro-2-methyl-1,2-thiazol-3-one; 2-methyl-1,2-thiazol-3-one; tetrachloride involves the reaction of 5-chloro-2-methyl-1,2-thiazol-3-one and 2-methyl-1,2-thiazol-3-one with calcium chloride under controlled conditions. The reaction typically requires a solvent such as water or an organic solvent to facilitate the reaction and ensure proper mixing of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to maximize yield and purity. The process involves precise control of temperature, pressure, and reaction time to ensure consistent product quality.
化学反応の分析
Types of Reactions
Dicalcium; 5-chloro-2-methyl-1,2-thiazol-3-one; 2-methyl-1,2-thiazol-3-one; tetrachloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole rings to their corresponding dihydro derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole rings .
科学的研究の応用
Dicalcium; 5-chloro-2-methyl-1,2-thiazol-3-one; 2-methyl-1,2-thiazol-3-one; tetrachloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial properties and its ability to inhibit certain enzymes.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and enzyme-inhibiting properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
作用機序
The mechanism of action of dicalcium; 5-chloro-2-methyl-1,2-thiazol-3-one; 2-methyl-1,2-thiazol-3-one; tetrachloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic reactions. Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and interfere with essential cellular processes .
類似化合物との比較
Similar Compounds
- 5-chloro-2-methyl-1,2-thiazol-3-one
- 2-methyl-1,2-thiazol-3-one
- 3 (2H)-isothiazolone, 5-chloro-2-methyl-, mixt. with 2-methyl-3 (2H)-isothiazolone
Uniqueness
Dicalcium; 5-chloro-2-methyl-1,2-thiazol-3-one; 2-methyl-1,2-thiazol-3-one; tetrachloride is unique due to its combination of calcium ions with thiazole derivatives, which imparts distinct chemical and biological properties. This combination enhances its stability and reactivity compared to individual thiazole compounds .
特性
CAS番号 |
50815-77-5 |
|---|---|
分子式 |
C8H9Ca2Cl5N2O2S2 |
分子量 |
486.7 g/mol |
IUPAC名 |
dicalcium;5-chloro-2-methyl-1,2-thiazol-3-one;2-methyl-1,2-thiazol-3-one;tetrachloride |
InChI |
InChI=1S/C4H4ClNOS.C4H5NOS.2Ca.4ClH/c1-6-4(7)2-3(5)8-6;1-5-4(6)2-3-7-5;;;;;;/h2H,1H3;2-3H,1H3;;;4*1H/q;;2*+2;;;;/p-4 |
InChIキー |
JSVFEAYHGZMFLS-UHFFFAOYSA-J |
正規SMILES |
CN1C(=O)C=CS1.CN1C(=O)C=C(S1)Cl.[Cl-].[Cl-].[Cl-].[Cl-].[Ca+2].[Ca+2] |
関連するCAS |
55965-87-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



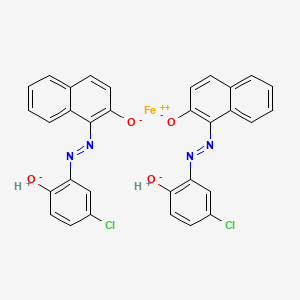

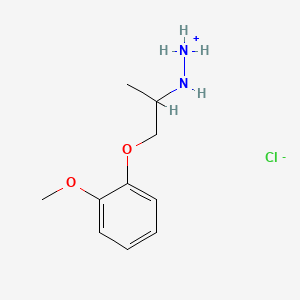

![3-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B13764379.png)




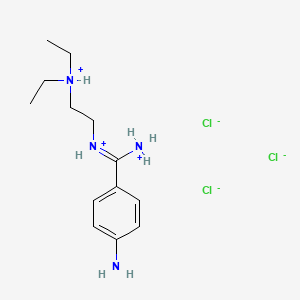
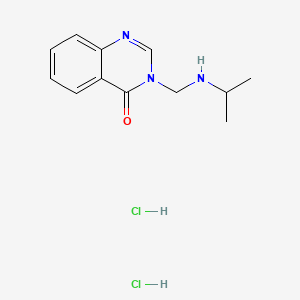
![chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-4-nitrophenolate](/img/structure/B13764417.png)
